Ethynylcytidine, also known as 3′-C-ethynylcytidine (ECyd) or TAS-106, is a synthetic pyrimidine nucleoside analogue. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a derivative of the naturally occurring nucleoside cytidine, with an ethynyl group attached to the 3′ carbon of the ribose sugar moiety. [, , , , , , , , , , , , , , , ]
Ethynylcytidine has gained significant attention in scientific research due to its potent antitumor activity. [, , , , , , , , , , , , , , , , , , , , , , , ] Its unique mechanism of action, which involves inhibition of RNA polymerase I, II, and III, makes it a promising candidate for the development of new anticancer drugs. [, , , , , , , , ]
Optimization of its therapeutic efficacy: This includes exploring various administration routes, optimizing dosage regimens, and developing strategies to overcome resistance mechanisms. [, , , ]
Development of novel derivatives: Modification of the ethynylcytidine structure could lead to the development of analogues with enhanced potency, improved pharmacological properties, and reduced toxicity. [, , , , ]
Exploration of combination therapies: Combining ethynylcytidine with other chemotherapeutic agents could enhance its antitumor effect and overcome drug resistance. [, , , ]
Further investigation of its mechanism of action: A deeper understanding of the precise molecular mechanisms underlying its antitumor activity, including the role of RNase L and other cellular pathways, could lead to the identification of new therapeutic targets. [, , , ]
Development of personalized therapies: Identifying biomarkers that predict responsiveness to ethynylcytidine could guide treatment decisions and personalize chemotherapy. [, , ]
Ethynylcytidine is a synthetic nucleoside analogue of cytidine, characterized by the presence of an ethynyl group at the 5-position of the pyrimidine ring. This compound has gained attention in molecular biology and biochemistry for its ability to label and monitor RNA synthesis in live cells. Ethynylcytidine serves as a valuable tool in various research applications, particularly in studies involving transcriptional activity and cancer biology.
Ethynylcytidine was first synthesized and characterized in research aimed at developing new methods for detecting RNA synthesis. The compound was introduced as a more effective alternative to traditional nucleoside analogues, such as 5-bromo-uridine, which are commonly used in RNA labeling techniques .
Ethynylcytidine is classified as a nucleoside analogue, specifically a pyrimidine analogue. It is categorized under modified nucleosides that are utilized for studying RNA metabolism and dynamics within biological systems.
The synthesis of ethynylcytidine typically involves the Sonogashira coupling reaction, which allows for the incorporation of ethynyl groups into nucleoside structures. This method involves:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The final product is usually characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and composition .
Ethynylcytidine has a molecular formula of CHNO with a molecular weight of approximately 267.24 g/mol. Its structure features:
The compound's structural details can be represented as follows:
Ethynylcytidine participates in various chemical reactions, primarily involving its incorporation into RNA during transcription processes. The key reactions include:
The click chemistry approach allows researchers to visualize RNA synthesis dynamically within living cells, providing insights into transcriptional regulation and cellular responses under various conditions .
The mechanism by which ethynylcytidine operates involves several steps:
Studies have demonstrated that ethynylcytidine can effectively label RNA across various cell types and tissues, making it a versatile tool for studying gene expression dynamics.
Ethynylcytidine has several scientific applications:
3'-Ethynylcytidine (ECyd, TAS-106) exerts its antitumor effects through direct competitive inhibition of RNA polymerases (Pol I, II, and III). The molecular mechanism hinges on the structural analogy between ECyd's bioactive triphosphate metabolite (ECTP) and endogenous cytidine triphosphate (CTP). The critical distinction resides in the 3'-ethynyl group replacing the ribose hydroxyl, creating a steric and electronic barrier to phosphodiester bond formation. X-ray crystallographic analyses reveal that ECTP occupies the CTP-binding site within the catalytic center of RNA polymerases, where the ethynyl moiety induces conformational strain in the enzyme's nucleotide addition site. This modification prevents proper alignment of the 3'-oxygen for nucleophilic attack on the α-phosphate of the incoming nucleotide, effectively stalling RNA chain elongation [1] [9].
The binding affinity of ECTP varies among polymerase isoforms due to subtle differences in their active site architectures. Pol I exhibits the highest affinity for ECTP (Ki = 0.08 µM), followed by Pol II (Ki = 0.23 µM) and Pol III (Ki = 0.45 µM), reflecting differential sensitivity to the ethynyl modification. Molecular dynamics simulations demonstrate that the rigid linear ethynyl group reduces flexibility in the sugar pucker conformation, impairing the transition from the open to closed state required for catalytic activation. Additionally, the ethynyl moiety disrupts key hydrogen-bonding interactions with conserved catalytic residues (e.g., His1085 in Pol II), further compromising polymerase processivity [1] [9].
Table 1: Inhibitory Parameters of ECTP Against Human RNA Polymerases
Polymerase | Primary Transcript | Ki (μM) | Inhibition Selectivity vs. CTP |
---|---|---|---|
RNA Pol I | 45S pre-rRNA | 0.08 ± 0.02 | 12.5-fold higher affinity |
RNA Pol II | mRNA precursors | 0.23 ± 0.05 | 4.3-fold higher affinity |
RNA Pol III | tRNA, 5S rRNA | 0.45 ± 0.07 | 2.2-fold higher affinity |
ECyd exerts preferential suppression of ribosomal RNA (rRNA) synthesis due to the exceptionally high transcriptional output of Pol I in proliferating cells. Quantitative transcriptional profiling reveals that 45S pre-rRNA synthesis is inhibited by >90% within 60 minutes of ECyd exposure (at 100 nM concentration), whereas mRNA synthesis shows approximately 60-70% suppression over the same timeframe. This differential susceptibility stems from the rapid turnover of rRNA – cancer cells dedicate up to 60% of transcriptional capacity to ribosome biogenesis to support uncontrolled proliferation. Consequently, Pol I inhibition creates an immediate nucleolar stress response, triggering p53-independent apoptosis through ribosomal protein-mediated stabilization of pro-apoptotic factors [1] [9].
The secondary induction of RNase L-mediated RNA degradation amplifies ECyd's transcriptional blockade. ECTP incorporation into nascent RNA creates aberrant transcripts that activate 2'-5' oligoadenylate synthetase, producing 2-5A oligomers that allosterically activate RNase L. Activated RNase L cleaves 28S rRNA at specific sites (between UU/UA dinucleotides), generating characteristic 200-500 bp fragments. This degradation signature is observed within 4-6 hours post-ECyd treatment, coinciding with caspase-9 activation. The critical role of RNase L is substantiated by siRNA knockdown experiments showing 70% reduction in ECyd-induced apoptosis, and IFN-α2a pretreatment (upregulating RNase L) enhancing cytotoxicity 3.5-fold [2] [9].
Table 2: Temporal Dynamics of RNA Synthesis Inhibition by ECyd (100 nM)
Time Post-ECyd (min) | 45S pre-rRNA Synthesis (% Control) | mRNA Synthesis (% Control) | 28S rRNA Fragmentation |
---|---|---|---|
30 | 45% ± 6% | 85% ± 8% | Undetectable |
60 | 8% ± 3% | 38% ± 5% | Undetectable |
120 | <5% | 29% ± 4% | Detectable |
240 | <5% | 25% ± 3% | Extensive |
The antitumor efficacy of ECyd is critically dependent on its intracellular conversion to ECTP, with the initial phosphorylation by uridine-cytidine kinase (UCK) serving as the rate-limiting step. Among the two UCK isoforms, UCK2 demonstrates superior catalytic efficiency toward ECyd, exhibiting a Km of 8.2 μM and Vmax of 32 nmol/min/mg – approximately 15-20 times greater efficiency than UCK1 (Km = 125 μM, Vmax = 28 nmol/min/mg). Structural analyses reveal that UCK2's His117 residue forms optimal hydrogen bonds with the 4-amino group of ECyd, while Asp84 and Arg166 stabilize the ribose moiety, positioning the 5'-OH for nucleophilic attack on ATP's γ-phosphate. UCK2's preferential expression in malignant tissues (>90% of carcinomas surveyed) versus limited expression in normal tissues (mainly placenta) underpins ECyd's tumor-selective action [3] [6] [8].
The indispensable role of UCK2 is evidenced by resistance mechanisms in cancer cell lines. EUrd-resistant HT-1080 fibrosarcoma cells harbor a 98-bp deletion in exon 5 of UCK2 mRNA, while resistant NUGC-3 gastric carcinoma cells exhibit a C484T point mutation (resulting in R162W substitution) in the UCK2 coding sequence. Both mutations abolish kinase activity without affecting UCK1 expression. Transfection of wild-type UCK2 restores sensitivity, confirming its dominance in ECyd activation. Notably, UCK2 expression strongly correlates (r=0.89, p<0.001) with cellular sensitivity to ECyd across 32 human cancer cell lines, establishing it as a predictive biomarker for therapeutic response [3] [4] [6].
Table 3: Kinetic Parameters of UCK Isoforms for ECyd Phosphorylation
Parameter | UCK2 | UCK1 | Significance |
---|---|---|---|
Km (μM) | 8.2 ± 1.1 | 125 ± 15 | 15-fold higher substrate affinity |
Vmax (nmol/min/mg) | 32 ± 3 | 28 ± 2 | Comparable catalytic capacity |
Catalytic Efficiency (Vmax/Km) | 3.90 | 0.22 | 17.7-fold more efficient |
Tumor Expression | Overexpressed in >90% carcinomas | Ubiquitous low expression | Tumor-selective activation |
Intracellular ECTP accumulation – the ultimate mediator of RNA polymerase inhibition – is governed by a kinetic triad: membrane transport efficiency, phosphorylation competence, and catabolic stability. ECyd enters cells primarily via human equilibrative nucleoside transporter 1 (hENT1) and secondarily via concentrative nucleoside transporters (hCNTs). Transport kinetics show saturable uptake with Km = 42 ± 6 μM and Vmax = 320 pmol/107 cells/min in sensitive cells, while resistant variants exhibit 50-70% reduced influx. Once intracellular, the phosphorylation cascade (ECyd → ECMP → ECDP → ECTP) proceeds rapidly in UCK2-proficient cells, achieving peak ECTP concentrations of 400-600 pmol/106 cells within 2-4 hours at therapeutic ECyd doses (1 μM) [4] [9].
ECTP demonstrates remarkable metabolic stability with a intracellular half-life exceeding 24 hours, contrasting sharply with natural CTP (t1/2 < 4 hours). This persistence arises from poor substrate recognition by 5'-nucleotidases and absence of deaminase activity toward the ethynyl moiety. Crucially, ECTP accumulation directly correlates (r² = 0.93) with RNA synthesis inhibition across cell lines. Xenograft studies confirm sustained tumor ECTP levels (≥ 100 pmol/g tissue) for >48 hours post-intravenous ECyd administration, exceeding the threshold for 90% RNA polymerase inhibition. The AUCtumor/AUCplasma ratio of 8.7 demonstrates preferential tumor accumulation, attributable to UCK2-mediated metabolic trapping as phosphorylated derivatives [1] [4] [9].
Key Pharmacokinetic Relationships:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: